molecular formula C17H18ClNO3 B11540464 4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11540464
M. Wt: 319.8 g/mol
InChI Key: LVJIQGLTOADGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation reaction between 4-chloro-3,5-dimethylphenol and 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol is utilized in several scientific research fields :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C17H18ClNO3/c1-10-7-15(20)13(11(2)17(10)18)9-19-14-8-12(21-3)5-6-16(14)22-4/h5-9,20H,1-4H3

InChI Key

LVJIQGLTOADGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.